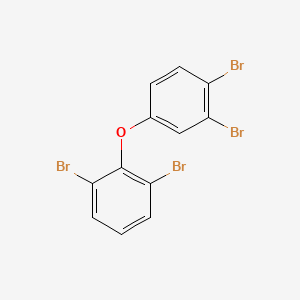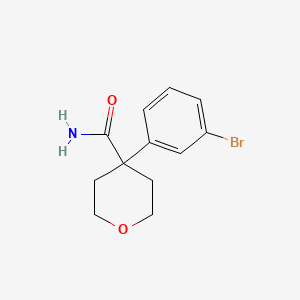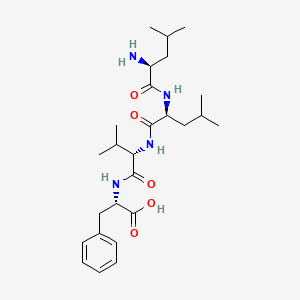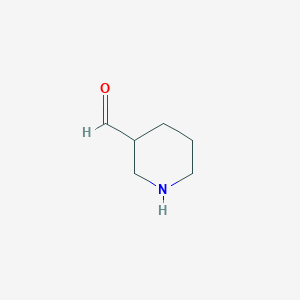
2-溴-2-(4-氟苯基)乙酸
描述
2-Bromo-2-(4-fluorophenyl)acetic acid, commonly known as BFAA, is a brominated organic compound belonging to the family of carboxylic acids. It is an important intermediate in the synthesis of various compounds and has various applications in scientific research. BFAA has been used as a reagent for a variety of reactions such as alkylation and acylation, and has also been used in the synthesis of a variety of organic compounds such as aldehydes, carboxylic acids, and amines.
科学研究应用
Pharmacology: Synthesis of Bioactive Molecules
2-Bromo-2-(4-fluorophenyl)acetic acid is utilized in pharmacology for the synthesis of bioactive molecules. Its bromine and fluorine atoms make it a valuable intermediate in creating compounds with potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer agents .
Organic Synthesis: Building Blocks for Complex Molecules
In organic chemistry, this compound serves as a versatile building block. It’s used to construct complex molecules through reactions like alpha-bromination, which is pivotal in synthesizing pharmaceuticals, pesticides, and other industrial chemicals .
Material Science: Synthesis of Advanced Materials
The compound’s unique structure aids in the development of advanced materials. It’s involved in the synthesis of polymers and small molecules that are integral to creating new materials with specific properties for industrial applications .
Agricultural Research: Development of Agrochemicals
In agricultural research, 2-Bromo-2-(4-fluorophenyl)acetic acid is explored for developing agrochemicals. Its halogenated structure is beneficial in creating compounds that could serve as pesticides or herbicides, contributing to crop protection strategies .
Environmental Studies: Analytical and Detection Methods
Environmental studies leverage this compound in analytical chemistry for detecting and quantifying pollutants. Its reactivity and detectability by various spectroscopic methods make it a candidate for environmental monitoring and studies .
Biochemistry Research: Probing Molecular Interactions
In biochemistry, the compound is used to probe molecular interactions. It can be part of assays that study the binding affinities and reaction mechanisms of biological molecules, providing insights into enzyme function and protein dynamics .
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets through electrophilic substitution, a common reaction for aromatic compounds .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s worth noting that similar compounds have shown a broad spectrum of biological activities .
属性
IUPAC Name |
2-bromo-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATILMAUMZRFROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584533 | |
| Record name | Bromo(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-(4-fluorophenyl)acetic acid | |
CAS RN |
29270-33-5 | |
| Record name | Bromo(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Bromo-4-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



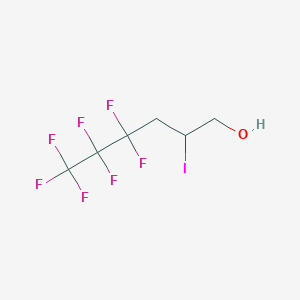
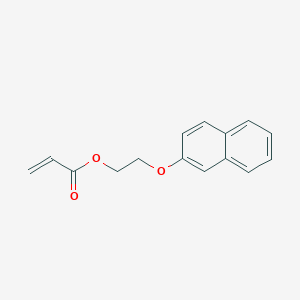
![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)


![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)
